1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a multifunctional chemical compound extensively used in scientific research due to its diverse applications, including drug development, organic synthesis, and material science advancements. It is also known by registry numbers ZINC000253471177, ZINC000253471179 .
Molecular Structure Analysis
The molecular structure of this compound contributes to its multifunctional nature. It includes a 2-chlorophenyl group, a furan-3-yl group, a thiophen-2-yl group, and a methanesulfonamide group . These groups likely contribute to its diverse applications in research.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : The compound has been implicated in various synthetic pathways, including the synthesis of condensed heteroaromatic ring systems and heterocyclic compounds. For instance, methods for synthesizing substituted 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcase the role of similar compounds in synthesizing complex molecular structures in a single step (Sakamoto et al., 1988). Additionally, derivatives of methanesulfonamide have been utilized in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies, demonstrating the compound's utility in forming supramolecular architectures (Shankar et al., 2011).
Catalysis and Reactions
- Catalytic Applications : Methanesulfonamide derivatives are used in catalytic processes, such as the asymmetric hydrogenation of alpha-hydroxy ketones, indicating their potential in chiral synthesis and catalysis (Ohkuma et al., 2007). Furthermore, these compounds participate in photoinduced direct oxidative annulations, leading to the formation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants (Zhang et al., 2017), showcasing their versatility in organic synthesis.
Material Science and Supramolecular Chemistry
- Material Synthesis : In the realm of material science, methanesulfonamide derivatives have been explored for the synthesis of novel materials. For example, the creation of a two-phase system for the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids illustrates the compound's role in green chemistry and material synthesis (Shinde & Rode, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-15-5-2-1-4-13(15)11-25(21,22)19-12-17(20,14-7-8-23-10-14)16-6-3-9-24-16/h1-10,19-20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVOUBLGWKZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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